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2H,2'H-[5,5'-bichromene]-2,2'-dione

Cat. No.: B15062985
CAS No.: 10458-27-2
M. Wt: 290.3 g/mol
InChI Key: TWCUCMGTSGRBQS-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Dimerization in Chemical Research

The dimerization of coumarin is a photochemical process where two coumarin molecules covalently bond upon exposure to specific wavelengths of light, typically greater than 300 nm. encyclopedia.pubresearchgate.net This [2+2] photocycloaddition reaction results in the formation of a cyclobutane (B1203170) ring, linking the two coumarin units. encyclopedia.pub Depending on the orientation of the reacting molecules, four main types of dimers can be formed: syn-head-to-head, anti-head-to-head, syn-head-to-tail, and anti-head-to-tail. nih.govresearchgate.net

The reversibility of this dimerization, where the cyclobutane ring can be cleaved by irradiation with shorter wavelength light (<290 nm), makes coumarin-based systems highly attractive for applications in materials science, such as the development of photoresponsive polymers and self-healing materials. encyclopedia.pubresearchgate.net Researchers have explored various methods to control the regio- and stereoselectivity of coumarin photodimerization, including the use of supramolecular hosts like cyclodextrins and cucurbiturils. nih.gov Beyond photochemical methods, thermal [2+2] cycloaddition reactions of coumarin have also been observed under specific conditions, such as in inclusion crystals under high vacuum. nih.gov The study of coumarin dimerization is crucial as it significantly influences its behavior in fields like supramolecular chemistry and materials science. researchgate.net

Significance of 2H,2'H-[5,5'-bichromene]-2,2'-dione within the Bicoumarin Class

Bicoumarins are a relatively new class of naturally occurring compounds and are noted for their biological activities. nih.gov The specific linkage between the two coumarin moieties in a bicoumarin structure is a key determinant of its chemical and biological properties. In the case of This compound , the two coumarin units are linked at their 5 and 5' positions. This particular linkage distinguishes it from other bicoumarins where the connection might be at different positions, such as the 3,3', 4,4', or 6,6' positions. evitachem.comsmolecule.comrsc.org

While the broader class of bicoumarins has been investigated for various potential applications, the specific research focus on this compound is still an emerging area. Its significance lies in being a member of this important class of compounds, and its unique structure warrants further investigation to understand its specific properties and potential applications. The synthesis of various bicoumarin isomers, including those with different substitution patterns, allows for a systematic study of structure-activity relationships within this class. np-mrd.orgbldpharm.comsigmaaldrich.com

Current Research Landscape and Academic Relevance

The current research landscape for dimeric coumarin systems is vibrant, with a strong focus on their application in polymer chemistry and materials science. acs.orgnih.gov The photo- and mechanochemical properties of coumarin dimers are being explored for creating "gated" reactants, where chemical reactions can be controlled by external stimuli like light and mechanical force. acs.orgnih.govliverpool.ac.uk This has led to the development of photomechanochemical AND gates, where a molecule is released only after the sequential application of both a mechanical load and light irradiation. acs.orgnih.gov

The academic relevance of studying specific bicoumarins like this compound stems from the need to expand the library of well-characterized coumarin dimers. Detailed studies on the synthesis, structure, and reactivity of individual isomers contribute to a deeper understanding of the fundamental principles governing coumarin dimerization and the structure-property relationships within the broader class of bicoumarins. nih.gov This knowledge is essential for the rational design of new materials and molecules with tailored properties for specific applications in fields ranging from medicinal chemistry to advanced materials. nih.govchemscene.comresearchgate.net

Data on Coumarin and its Dimers

The following tables provide a summary of key information related to coumarin and its dimeric forms.

Table 1: General Properties of Coumarin

Property Value
Chemical Formula C₉H₆O₂
Molar Mass 146.14 g/mol
Appearance Colorless crystalline solid
Melting Point 71 °C (160 °F)

Table 2: Types of Coumarin Dimers from [2+2] Photocycloaddition

Dimer Type Description
syn-head-to-head The "head" (lactone ring) of each coumarin molecule is adjacent and on the same side of the cyclobutane ring.
anti-head-to-head The "head" of each coumarin molecule is adjacent but on opposite sides of the cyclobutane ring.
syn-head-to-tail The "head" of one coumarin is adjacent to the "tail" (benzene ring) of the other, on the same side of the cyclobutane ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O4 B15062985 2H,2'H-[5,5'-bichromene]-2,2'-dione CAS No. 10458-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10458-27-2

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

5-(2-oxochromen-5-yl)chromen-2-one

InChI

InChI=1S/C18H10O4/c19-17-9-7-13-11(3-1-5-15(13)21-17)12-4-2-6-16-14(12)8-10-18(20)22-16/h1-10H

InChI Key

TWCUCMGTSGRBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=O)OC2=C1)C3=C4C=CC(=O)OC4=CC=C3

Origin of Product

United States

Advanced Structural Elucidation of 2h,2 H 5,5 Bichromene 2,2 Dione and Analogous Bicoumarins

X-ray Crystallographic Analysis and Solid-State Structures

X-ray crystallography stands as a powerful tool for determining the exact three-dimensional structure of crystalline solids. For bicoumarin systems, this technique provides invaluable data on molecular conformation, stereochemistry, and the subtle interplay of intermolecular forces that dictate the crystal packing.

Determination of Molecular Conformation and Stereochemistry

The crystal structure of bicoumarin derivatives reveals the spatial orientation of the two coumarin (B35378) moieties relative to each other. For instance, in 7,7′,8,8′-Tetramethoxy-4,4′-dimethyl-3,5′-bichromene-2,2′-dione, the two coumarin units are not coplanar but are inclined to each other at a significant dihedral angle of 79.93 (3)°. researchgate.netresearchgate.net This twisted conformation is a common feature among many bicoumarins and is crucial for understanding their interaction with biological targets. The stereochemistry at the linkage between the two coumarin rings, as well as at any chiral centers within the individual coumarin units, can be unambiguously determined using X-ray diffraction data. nih.govunibo.it The precise bond lengths and angles obtained from these studies provide a detailed picture of the molecular geometry. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state structure of bicoumarins is stabilized by a network of intermolecular interactions. nih.gov Weak intermolecular C—H⋯O hydrogen bonds are frequently observed, often connecting pairs of molecules to form dimers. researchgate.netresearchgate.net These dimers can then be linked into extended chains through further hydrogen bonding. researchgate.netresearchgate.net In addition to hydrogen bonds, π-π stacking interactions between the aromatic rings of adjacent coumarin moieties can play a significant role in the crystal packing. researchgate.netresearchgate.netmdpi.com These non-covalent interactions are critical in self-assembly processes and the formation of supramolecular architectures. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. mdpi.com

Polymorphism and Crystal Engineering of Dimeric Coumarin Systems

Polymorphism is the ability of a compound to exist in more than one crystalline form. mpg.dewikipedia.orgyoutube.com These different polymorphs can exhibit distinct physical properties, such as solubility and melting point, which can have significant implications, particularly in the pharmaceutical industry. mpg.demt.comnih.gov The study of polymorphism in bicoumarin systems is an active area of research. By understanding the factors that influence crystal packing, such as intermolecular interactions and crystallization conditions, it is possible to engage in crystal engineering—the design and synthesis of new crystalline solids with desired properties. mpg.de For example, by modifying substituents on the coumarin rings, it is possible to influence the formation of different hydrogen bonding patterns and π-π stacking arrangements, leading to the formation of different polymorphs.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the structure and dynamics of molecules in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including bicoumarins. vanderbilt.edu Both ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of each atom within the molecule. researchgate.netlibretexts.orgmlsu.ac.in The chemical shifts, integration of signals, and splitting patterns in ¹H NMR spectra provide detailed information about the connectivity of atoms. researchgate.netmlsu.ac.inresearchgate.net For example, the ¹H NMR spectrum of a coumarin derivative might show characteristic signals for aromatic protons and any substituent groups. researchgate.netresearchgate.net ¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish correlations between different nuclei and to definitively assign the structure of complex bicoumarin derivatives. uzh.chresearchgate.net Solid-state NMR can be particularly useful for characterizing the stereochemistry and molecular conformation of compounds that are difficult to crystallize. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edunih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. benthamopenarchives.combenthamopen.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information. researchgate.netnih.gov Under electron ionization (EI), coumarins often exhibit a characteristic fragmentation pattern involving the loss of carbon monoxide (CO). benthamopen.com The analysis of fragmentation patterns can help to distinguish between different isomers and to identify the nature and position of substituents on the coumarin rings. researchgate.netnih.govnih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate ions for MS analysis. nih.gov Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting specific ions and analyzing the resulting daughter ions. lcms.cz

Theoretical and Computational Chemistry Studies on 2h,2 H 5,5 Bichromene 2,2 Dione Systems

Quantum Chemical Calculations (e.g., DFT, TD-DFT, CC2)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for studying the properties of coumarin (B35378) dimers and related heterocyclic compounds. rsc.orgnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating ground-state properties like molecular geometry and electronic structure. ekb.eg For excited-state properties, such as the absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. plos.orgsciencepublishinggroup.com These computational approaches allow for a detailed exploration of the molecule's characteristics, from its fundamental electronic makeup to its potential applications in materials science. rsc.org

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic transitions. mdpi.comnih.gov

In systems like 2H,2'H-[5,5'-bichromene]-2,2'-dione, DFT calculations are used to determine the energies of the HOMO and LUMO. nih.gov This analysis helps to understand the charge transfer interactions that can occur within the molecule. mdpi.com While specific values for the parent this compound are not detailed in the provided literature, analysis of related heterocyclic dione (B5365651) structures demonstrates the utility of this approach. For instance, the calculated HOMO-LUMO gap can be significantly influenced by various substituents on the molecular framework. mdpi.comnih.gov

Compound TypeComputational MethodCalculated HOMO-LUMO Gap (eV)Implication
Xanthene-dione DerivativeDFT-B3LYP/6-311G++(d,p)~3.96Considered a "hard" molecule with high stability. nih.gov
Peptoid with 3-chlorobenzyl groupB3LYP/6-311G(d,p)5.08Smallest gap in its series, indicating higher reactivity due to electron-withdrawing groups. mdpi.com
Peptoid with cyclohexyl groupB3LYP/6-311G(d,p)6.09Largest gap in its series, indicating lower reactivity. mdpi.com
Hydrazono-cyclohexanone DerivativeDFT0.827A very small gap, suggesting high potential for chemical activity. nih.gov

TD-DFT calculations are instrumental in predicting the optical properties of molecules by simulating their electronic absorption spectra (UV-Vis). plos.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. sciencepublishinggroup.com

For coumarin dimers like this compound, computational studies have shown that the dimer form is typically transparent and photochemically inert to light at wavelengths greater than 300 nm. nih.govnih.govacs.org However, upon dissociation into its monomeric coumarin units, the resulting molecules become capable of absorbing light at longer wavelengths (e.g., around 365 nm). acs.org This significant difference in the absorption spectra between the dimer and its monomers is a key feature that can be accurately predicted and analyzed using TD-DFT. acs.org The accuracy of these predictions is often enhanced when appropriate hybrid functionals, such as B3LYP or PBE0, are used in the calculations. plos.org

SystemPropertyComputational Prediction (TD-DFT)Experimental Observation
Coumarin DimerAbsorptionInert at λ > 300 nmTransparent at λ > 300 nm. nih.govresearchgate.net
Coumarin Monomer (post-dissociation)AbsorptionStrong absorption at longer wavelengthsRapidly releases payload upon irradiation (e.g., at 365 nm). acs.org
Schiff Base Ligand (PdL2F)n–π* Transition (λmax)Calculated to reproduce experimental shiftsBathochromic shift from 327 nm to 410 nm upon complexation. plos.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. mdpi.com Red-colored areas indicate negative potential, rich in electrons, and prone to electrophilic attack, while blue-colored areas represent positive potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govmdpi.com

For this compound, an MEP analysis would highlight the carbonyl oxygen atoms as regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. mdpi.com In addition to MEP, other chemical reactivity descriptors can be derived from DFT calculations. The electrophilicity index, for example, provides a quantitative measure of a molecule's ability to accept electrons, further clarifying its global reactive nature. nih.gov These computational analyses provide a detailed picture of the molecule's reactive sites, which is crucial for understanding its chemical behavior. uni-muenchen.de

Chemical reactions and properties are often significantly influenced by the solvent environment. Computational studies can account for these influences by incorporating solvent models, such as the Polarizable Continuum Model (PCM). plos.org Performing calculations in both the gas phase and a simulated solvent phase allows for a more accurate prediction of electronic structures, spectroscopic properties, and reaction mechanisms. plos.orgnih.gov

Exploration of Mechanochemical Reactivity and Dissociation Dynamics

Mechanochemistry explores how mechanical force can induce and control chemical reactions. Coumarin dimers, including this compound, are of significant interest in this field as they can function as mechanophores—molecular units that are responsive to mechanical stress. acs.org While stable under normal conditions, these dimers can be designed to dissociate rapidly when subjected to a tensile force. nih.govnih.gov This property opens up possibilities for creating stress-responsive materials and systems for controlled molecular release. acs.org

DFT calculations are a key tool for investigating the mechanochemical dissociation of coumarin dimers. nih.govresearchgate.net These models can simulate the application of an external force on the molecule and calculate the resulting changes in the activation energy for bond cleavage. Research has shown that the kinetics of this force-induced dissociation are highly tunable. nih.gov

Key findings from computational modeling include:

Tunability by Substitution: The rate of both thermal (strain-free) and mechanochemical dissociation can be controlled over a wide range by making simple chemical substitutions on the coumarin core. nih.gov

Force Sensitivity and Pulling Axis: The efficiency of force transduction depends critically on the points at which the force is applied to the molecule (the "pulling axis"). nih.gov In certain dimer configurations, attached phenyl groups can act as "molecular levers," allowing for systematic and predictable changes in the force sensitivity of the dissociation barriers. nih.gov

This computational exploration of force-dependent activation energies is crucial for designing mechanophores with specific, predictable responses to mechanical stimuli, paving the way for advanced applications like self-healing materials and targeted payload delivery systems. acs.orgresearchgate.net

Understanding Mechanochemical Response in Dimeric Coumarins

The application of mechanical force to elicit chemical transformations is a burgeoning field in chemistry, and dimeric coumarins, including the this compound system, have emerged as significant subjects of this research. Computational and theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanochemical response of these molecules. nih.govnih.gov These studies reveal that coumarin dimers can function as "mechanophores," which are molecular units that selectively break or change in response to mechanical stress.

Research has demonstrated that while coumarin dimers are generally stable, they can be designed to dissociate rapidly when subjected to a tensile force. acs.orgacs.org The resulting coumarin monomers are themselves mechanochemically and thermally stable. nih.govresearchgate.net This controlled dissociation is of great interest for developing materials that can signal or repair mechanical damage. acs.org

A key finding from computational analyses is that the kinetics of both the force-free and the mechanochemical dissociation can be finely tuned over a wide range of rates. nih.govnih.govresearchgate.net This tunability is achieved through simple chemical substitutions on the coumarin rings. nih.govnih.gov In head-to-head dimers, the phenyl groups can act as molecular levers, allowing for systematic and predictable changes in the force sensitivity of the dissociation barriers depending on the axis along which the pulling force is applied. nih.govnih.govacs.org

The combination of mechanical activation followed by a subsequent photochemical reaction has led to the development of coumarin dimers as a "photomechanochemical AND gate". nih.govacs.org In this system, the dimer is initially transparent and photochemically inert at wavelengths greater than 300 nm. nih.govresearchgate.net The first stimulus, a mechanical pulling force, cleaves the dimer. nih.gov The resulting coumarin monomer is mechanochemically inert but can then be activated by a second stimulus, irradiation with light, to release a molecular payload, such as aniline. nih.govacs.org This sequential, dual-stimulus approach offers a level of control over chemical reactions not achievable with a single stimulus. nih.govacs.org

The utility of coumarin dimers as mechanochemical probes has been demonstrated by embedding them near the center of polymer chains, such as poly(methyl acrylate). rsc.org When subjected to pulsed ultrasound, the mechanical stress is sufficient to activate the dimer, leading to the scission of the polymer chain and the formation of coumarin-functionalized chain ends. rsc.org This provides a method to assess the efficiency of mechanochemical activation within polymers. rsc.org The significant differences in the absorption and emission spectra of the dimer and its monomer form also allow for strong photo- and mechanochromism and load-induced fluorescence, making them useful for damage reporting applications. acs.org

Interactive Table: Theoretical Findings on Coumarin Dimer Mechanochemistry

The following table summarizes the key relationships between molecular structure and mechanochemical response in dimeric coumarins as determined by computational studies.

Parameter StudiedInfluence on Mechanochemical ResponseResearch Finding
Chemical Substitution Tunes the kinetics of dissociation.DFT calculations show that both strain-free and mechanochemical dissociation rates can be controlled over a broad range via simple substitutions. nih.govnih.govresearchgate.net
Pulling Axis Affects the force sensitivity of the dissociation barrier.In head-to-head dimers, phenyl groups act as levers, allowing for predictable variation in force sensitivity based on the pulling direction. nih.govnih.govacs.org
External Force Induces dissociation of the dimer into monomers.Coumarin dimers, though stable, dissociate rapidly under sufficient tensile force, acting as effective mechanophores. acs.orgacs.orgresearchgate.net
Resulting Monomers Exhibit stability to further mechanical stress.The coumarin monomers produced from mechanochemical cleavage are thermally and mechanochemically stable. nih.gov

Photophysical and Photochemical Phenomena of 2h,2 H 5,5 Bichromene 2,2 Dione

Excited State Characterization

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific experimental data for the UV-Vis absorption or fluorescence emission spectra of 2H,2'H-[5,5'-bichromene]-2,2'-dione could be located. To characterize this compound, researchers would typically dissolve it in various solvents to record its absorption spectrum, which reveals the wavelengths of light the molecule absorbs to enter an excited state. edinst.comuni-leipzig.de Similarly, its fluorescence spectrum would be measured by exciting the molecule at a specific wavelength and recording the intensity of emitted light at different wavelengths. edinst.com This information is fundamental to understanding its electronic structure. While data exists for derivatives, such as a UV absorption maximum (λmax) of 346.5 nm for 6,6',7,7'-tetrahydroxy-2H,2'H-[5,8'-bichromene]-2,2'-dione, this cannot be accurately extrapolated to the parent compound due to differences in structure and substitution. rsc.org

Quantum Yields of Fluorescence and Other Photophysical Parameters

There is no published data on the fluorescence quantum yield (Φf) or other key photophysical parameters for this compound. The quantum yield, which quantifies the efficiency of the fluorescence process, is a critical parameter determined using standard references. mdpi.com Other important parameters that remain uncharacterized include the fluorescence lifetime (τ), and the radiative (kᵣ) and non-radiative (kₙᵣ) decay rate constants, which describe the dynamics of the excited state. d-nb.info

Photo-Responsive Behavior

Photochromism and Photo-Switching Properties

The potential for this compound to exhibit photochromism—a reversible transformation between two forms with different absorption spectra upon light irradiation—has not been investigated. frontiersin.orgtcichemicals.com Many chromene-containing molecules are known to be P-type photochromes, meaning they undergo a light-induced ring-opening or ring-closing reaction to a thermally stable state. beilstein-journals.orgiccs-meeting.org However, whether this specific bichromene dimer possesses such photo-switching capabilities remains an open question pending experimental study.

Mechanochromism and Load-Induced Luminescence

There are no reports on the mechanochromic properties of this compound. Mechanochromism is a change in luminescence or color in response to mechanical stimuli like grinding or shearing. mdpi.comrsc.org This phenomenon is often associated with changes in molecular packing between crystalline and amorphous states. rsc.org Investigation into whether this compound displays such load-induced luminescence would require specific solid-state experiments.

Photochemical Stability and Degradation Pathways

The photochemical stability and potential degradation pathways of this compound under light exposure are undocumented. Studies on other complex organic molecules show that prolonged irradiation can lead to photodegradation, often through photooxidation, resulting in the loss of characteristic absorption bands and the formation of new chemical species. nih.govresearchgate.netrsc.org A thorough stability study would be necessary to determine the robustness of this compound for any potential applications in materials science or photonics.

Applications in Advanced Materials Science and Technology

Optoelectronic and Photonic Materials

The distinct electronic and photophysical properties of 2H,2'H-[5,5'-bichromene]-2,2'-dione and its derivatives make them prime candidates for a variety of applications in optoelectronics and photonics.

Organic Dyes for Dye-Sensitized Solar Cells (DSSC)

Organic dyes are a critical component of dye-sensitized solar cells (DSSCs), offering advantages like cost-effectiveness and facile tuning of their properties. dyenamo.senih.gov The efficiency of DSSCs is heavily reliant on the dye's ability to absorb light and effectively inject electrons into the semiconductor's conduction band. mdpi.com

Derivatives of the bichromone scaffold are being investigated as potential sensitizers in DSSCs. Research has shown that organic dyes featuring donor-π-acceptor (D-π-A) structures are particularly effective. In this context, the bichromone core can be functionalized with electron-donating and electron-accepting groups to optimize its performance. For instance, studies on thiophene-based organic compounds have demonstrated that strategic molecular engineering can lead to improved photovoltaic parameters. arabjchem.org The introduction of bulky substituents can also mitigate dye aggregation on the TiO2 electrode, a common issue that reduces electron injection efficiency. mdpi.com

Table 1: Performance of Selected Organic Dyes in DSSCs

Dye Jsc (mA/cm²) Voc (V) FF (%) η (%) Reference
IS-5 6.15 0.646 68.30 2.72 arabjchem.org
N-719 (Standard) 18.59 0.658 - 7.61 arabjchem.org
IS-5 (Co-sensitized with N-719) 19.23 0.680 - 8.09 arabjchem.org
D5 - - - -

Components in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major goal in display and lighting technology. nih.gov Bichromone derivatives, with their inherent luminescence, are being explored for their potential as emitters or hosts in the emissive layer of OLEDs. mdpi.comworktribe.com The performance of an OLED is influenced by factors such as the photoluminescence quantum yield of the emitter and the charge carrier balance. mdpi.com

Recent research has focused on deep-blue multi-resonance emitters to widen the color gamut of OLEDs. nih.gov While not directly mentioning this compound, the principles of designing efficient emitters through intramolecular locking and peripheral shielding to suppress intermolecular interactions are applicable to this class of compounds. nih.gov The goal is to achieve high external quantum efficiencies (EQE), with some advanced carbene-metal-amide emitters reaching over 20% in polar hosts. nih.gov

Table 2: Performance of Selected Emitters in OLEDs

Emitter Maximum Luminance (cd/m²) Maximum Current Efficiency (cd/A) Electroluminescence Peak (nm) Maximum EQE (%) Reference
CZ-1 4130 19.3 492 8.6 mdpi.com
CZ-2 4104 20.2 488 9.5 mdpi.com
MOC-1 651 4.5 564 1.5 mdpi.com
MOC-16 1729 0.61 567 0.1 mdpi.com
DPQAO-F - - - 19.9 nih.gov

Non-linear Optical (NLO) Chromophores

Materials with strong non-linear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.netscirp.org The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by creating molecules with a large change in dipole moment upon excitation. researchgate.net

Chromophores based on a D-π-A architecture are a common strategy for achieving high NLO activity. kuleuven.be The bichromone core can serve as a versatile platform for constructing such chromophores. By attaching suitable electron donor and acceptor groups through a π-conjugated bridge, it is possible to engineer molecules with significant third-order NLO properties. scirp.orgkuleuven.be The introduction of bulky substituents can also help to prevent aggregation and maintain high NLO activity in the solid state. mdpi.com Research on poled polymer films containing NLO chromophores has shown promising macroscopic NLO coefficients. mdpi.com

Smart Materials and Polymer Systems

The incorporation of this compound derivatives into polymer structures can lead to the creation of "smart" materials that respond to external stimuli.

Integration into Responsive Polymer Architectures

Responsive polymers, or "smart" polymers, can change their properties in response to external stimuli such as light, temperature, or pH. The integration of photoresponsive units like bichromone derivatives can impart light-sensitivity to the polymer. For example, host-guest interactions in supramolecular hydrogels can be controlled by redox stimuli, leading to sol-gel phase transitions. nih.gov While this specific example uses ferrocene (B1249389) and cyclodextrin (B1172386), the principle of using a responsive molecule to trigger a macroscopic change in a polymer network is broadly applicable. nih.gov

Design of Self-Healing and Photo-Healable Materials

Self-healing materials have the ability to repair damage autonomously, extending the lifespan of products. espublisher.com One approach to creating self-healing materials is to incorporate reversible chemical bonds into the polymer network. e3s-conferences.org These bonds can be broken and reformed, allowing the material to heal cracks and scratches. e3s-conferences.org

Light can be used as a trigger for the healing process in photo-healable materials. The reversible photochemical reactions of chromophores like coumarin (B35378) derivatives are well-suited for this purpose. The [2+2] cycloaddition of coumarin moieties upon exposure to UV light can crosslink the polymer chains, and subsequent exposure to shorter wavelength UV light can cleave these bonds, allowing the material to be healed. While the specific use of this compound in this context is not explicitly detailed in the provided search results, its structural similarity to coumarin suggests its potential for creating photo-healable materials. Remarkably, some self-healing materials can function even in aqueous environments, including acidic and alkaline solutions. riken.jp

Photo-Crosslinkable and Photodegradable Materials

The coumarin moiety, a key component of this compound, is renowned for its photoreactive nature. Upon exposure to UV radiation, typically at wavelengths greater than 300 nm, coumarin undergoes a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring. This photodimerization process can be reversed by irradiation with shorter wavelength UV light (around 254 nm), which induces photocleavage of the cyclobutane ring. This reversible photoreaction is the cornerstone for the development of photo-crosslinkable and photodegradable materials.

Polymers incorporating coumarin units can be cross-linked upon irradiation, transforming from a soluble or liquid state to a solid, insoluble network. This process is invaluable for applications such as the fabrication of hydrogels for tissue engineering and drug delivery systems. The ability to control the cross-linking process with light allows for precise spatial and temporal control over the material's properties.

Conversely, the photodegradable nature of the coumarin dimer allows for the controlled breakdown of materials. For instance, a polyester (B1180765) containing coumarin moieties in its main chain has been used to create photodegradable single-chain nanoparticles. dntb.gov.ua The size of these nanoparticles is determined by the extent of intra-chain photodimerization, and they can be broken down into smaller components upon exposure to a different wavelength of UV light. dntb.gov.ua This on-demand degradation is a highly sought-after feature for applications like controlled drug release and the fabrication of transient medical implants.

While direct studies on polymers incorporating this compound are not extensively documented, the inherent photoreversible properties of the coumarin units strongly suggest its potential in creating such advanced photo-responsive materials. The bifunctional nature of the molecule could lead to the formation of highly cross-linked and potentially more robust polymer networks.

Other Technological Applications

Beyond its utility in photo-responsive polymers, the unique electronic and structural characteristics of this compound lend themselves to other cutting-edge technological applications, including chemical sensing and material protection.

Coumarin derivatives are well-known for their fluorescent properties, which can be sensitive to their local environment. This sensitivity makes them excellent candidates for the development of chemical sensors. jascoinc.comyoutube.comyoutube.comyoutube.comyoutube.com The fluorescence of many coumarin-based compounds is known to be pH-dependent, with changes in the protonation state of the molecule altering its electronic structure and, consequently, its emission spectrum. nih.gov

For example, certain coumarin derivatives exhibit a noticeable color change in their fluorescence from blue in acidic conditions to yellow-green in alkaline environments. rsc.org This significant shift in emission wavelength, sometimes as large as from 441 nm to 538 nm, provides a clear and measurable signal for pH changes. rsc.org While specific studies on the pH-sensing capabilities of this compound are limited, the presence of two coumarin units suggests a potential for complex and potentially more sensitive pH-dependent fluorescence behavior. The interaction between the two chromophores could lead to unique photophysical responses, making it a promising candidate for the design of novel pH probes.

Research on various coumarin-based fluorescent probes has demonstrated their utility in a wide range of applications, from monitoring intracellular pH to detecting specific analytes. nih.gov The development of a pH probe based on the bichromene dione (B5365651) could offer advantages in terms of stability, brightness, and a tailored response over a specific pH range.

The corrosion of metals is a significant industrial challenge, and the development of effective and environmentally friendly corrosion inhibitors is of paramount importance. Organic compounds containing heteroatoms like oxygen, nitrogen, and sulfur, particularly those with aromatic rings, are known to be effective corrosion inhibitors. nih.gov The coumarin scaffold, with its oxygen-containing heterocyclic ring and aromatic system, fits this description perfectly.

Numerous studies have demonstrated the efficacy of coumarin derivatives as corrosion inhibitors for various metals, most notably for steel in acidic environments. nih.govresearchgate.netelectrochemsci.orgnih.govum.edu.myresearchgate.netuin-alauddin.ac.idrsc.orgresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption can occur through the interaction of the heteroatoms' lone pair electrons and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal.

The presence of two coumarin units in this compound is expected to enhance its corrosion inhibition properties. The increased number of adsorption sites (oxygen atoms and aromatic rings) would likely lead to a stronger and more stable protective film on the metal surface. Studies on other bis-coumarin derivatives have shown that they act as efficient mixed-type corrosion inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). electrochemsci.orgnih.govijcsi.pro Quantum chemical calculations are also employed to understand the relationship between the molecular structure of the inhibitor and its performance. dntb.gov.uanih.govresearchgate.netuin-alauddin.ac.id These theoretical studies help in elucidating the adsorption mechanism and predicting the inhibition efficiency of new compounds.

Below is a table summarizing the inhibition efficiency of some coumarin derivatives, which provides a basis for the expected performance of this compound.

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Reference
4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarinMild Steel1 M HCl96 nih.gov
Azo-coumarin dyesMild Steel1.0 M HCl>80 electrochemsci.org
CoumarinAluminum0.5 wt% NaCl89.6 nih.govrsc.org
Bis-coumarin derivativesCarbon Steel0.5 M H2SO4High researchgate.net
Novel Biscoumarin derivativesStainless Steel2 M H2SO499.5 researchgate.net

The data clearly indicates that coumarin-based molecules, and particularly bis-coumarin structures, are highly effective corrosion inhibitors. It is therefore highly probable that this compound would exhibit excellent corrosion inhibition properties, making it a valuable compound for the protection of industrial materials.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries

The academic discoveries surrounding the broader class of bichromenes, or bicoumarins, provide a foundational context for understanding the potential of the 5,5'-isomer. A key area of investigation for bicoumarins has been their biological activity, with a notable focus on their anticoagulant properties. nih.govmabjournal.comekb.egmdpi.com The mechanism of action for many coumarin-based anticoagulants involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the blood clotting cascade. ekb.eg This has led to the development of clinically significant drugs.

Research into coumarin (B35378) dimers has also highlighted their potential in materials science. For instance, coumarin dimers can undergo photodimerization and photocleavage, making them interesting candidates for the development of photoresponsive materials and for applications in controlled small-molecule release. nih.govacs.orgacs.org These studies, while not always focused on the 5,5'-isomer, lay the groundwork for its potential exploration in these areas.

Emerging Research Avenues and Challenges

The limited specific research on 2H,2'H-[5,5'-bichromene]-2,2'-dione itself points to a significant emerging research avenue. A primary challenge is the development of efficient and selective synthetic routes to this particular isomer. The synthesis of bichromenes can often lead to a mixture of isomers, making the isolation of a pure 5,5'-linked compound a non-trivial task. Overcoming this synthetic hurdle is crucial for enabling more detailed studies.

Future research should focus on a comprehensive characterization of the physicochemical properties of This compound . This includes detailed spectroscopic analysis, determination of its crystal structure, and investigation of its photophysical properties to assess its potential in materials science, similar to other coumarin dimers. nih.govacs.org

Furthermore, a thorough investigation into the biological activity of the pure 5,5'-isomer is warranted. While the anticoagulant activity of the broader class of 5,5'-bicoumarins has been noted, detailed studies on this specific dione (B5365651) are lacking. ekb.eg Exploring its potential as an anticoagulant, as well as screening for other pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties, could reveal novel therapeutic applications. nih.govnih.govnih.govnih.govmdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the structure, stability, and reactivity of This compound , helping to guide experimental efforts. acs.org

Broader Impact on Chemical Science and Technology

The exploration of less-studied isomers like This compound has a broader impact on chemical science and technology. It drives the development of new synthetic methodologies with improved regioselectivity, a fundamental challenge in organic synthesis. researchgate.net

In medicinal chemistry, the discovery of novel biological activities for this specific isomer could lead to the development of new therapeutic agents with potentially improved efficacy or a different side-effect profile compared to existing coumarin-based drugs. nih.govfrontiersin.org The unique three-dimensional structure of the 5,5'-dimer could lead to different interactions with biological targets.

From a materials science perspective, understanding the unique properties of this isomer could contribute to the design of novel polymers, fluorescent probes, and other advanced materials. nih.govacs.orgnih.gov The development of new functional materials with tailored properties is a key driver of technological advancement. chemscene.com

Q & A

Q. How can researchers optimize the synthesis of 2H,2'H-[5,5'-bichromene]-2,2'-dione?

Methodological Answer: Synthesis optimization often involves evaluating reaction conditions such as catalysts, solvents, and temperature. For example, tandem reactions using 4-hydroxycoumarin derivatives with electrophilic partners (e.g., Baylis-Hillman adducts) under triethylamine (Et₃N) catalysis can yield bichromene dione analogs . Modular approaches, such as iodine-mediated dimerization of pre-functionalized chromene monomers, have also been employed for regioselective synthesis. Reaction monitoring via TLC or HPLC is critical to assess intermediates and purity .

Q. What techniques are recommended for structural characterization of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXT is the gold standard for resolving crystal structures. Key steps include:

  • Data collection with high-resolution detectors.
  • Refinement using SHELXL’s restraints for disordered moieties.
  • Validation with tools like PLATON to check for twinning or solvent-accessible voids . Complementary techniques like ¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS) confirm molecular identity and functional groups .

Advanced Research Questions

Q. How can photophysical and redox properties of this compound be systematically evaluated?

Methodological Answer:

  • UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism. For example, λmax shifts in polar aprotic solvents may indicate intramolecular charge transfer .
  • Cyclic Voltammetry (CV) : Determine redox potentials (HOMO/LUMO levels) using a three-electrode system in anhydrous acetonitrile. Ferrocene/ferrocenium (Fc/Fc⁺) serves as an internal reference .
  • Theoretical Calculations : Time-dependent density functional theory (TD-DFT) predicts electronic transitions and aligns with experimental spectra .

Q. What experimental and computational approaches assess the hydrolytic stability of this compound?

Methodological Answer:

  • Hydrolysis Experiments : Reflux the compound in boiling water or buffer solutions (pH 1–13) for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
  • Mechanistic Insights : ReaxFF molecular dynamics (MD) simulations model hydrolysis pathways. Key parameters include bond dissociation energies (BDEs) and transition-state geometries .

Q. How can researchers profile the bioactivity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Molecular Docking : Target enzymes like topoisomerase II or COX-2 using AutoDock Vina to predict binding affinities .

Q. What computational strategies model the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and Mulliken charges .
  • Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) and dipole moments to evaluate potential optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.